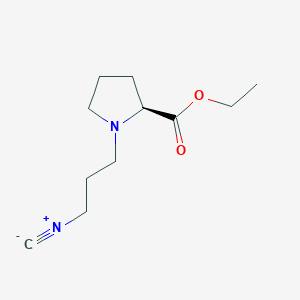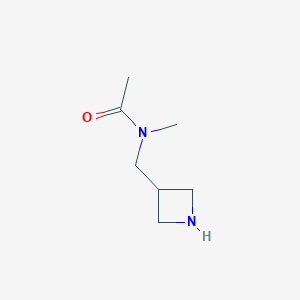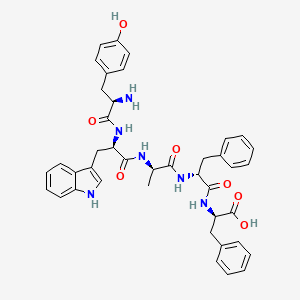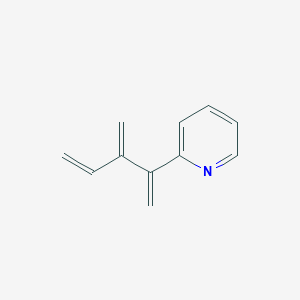
Ethyl 1-(3-isocyanopropyl)-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1-(3-isocyanopropyl)-L-prolinate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethyl ester group, an isocyanopropyl moiety, and an L-proline backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(3-isocyanopropyl)-L-prolinate typically involves the reaction of L-proline with ethyl chloroformate to form the ethyl ester. Subsequently, the introduction of the isocyanopropyl group is achieved through a nucleophilic substitution reaction using 3-isocyanopropylamine. The reaction conditions often require the use of a base such as triethylamine to facilitate the nucleophilic attack and ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency
Properties
CAS No. |
602268-69-9 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl (2S)-1-(3-isocyanopropyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-3-15-11(14)10-6-4-8-13(10)9-5-7-12-2/h10H,3-9H2,1H3/t10-/m0/s1 |
InChI Key |
FRQQRCUYTJYCAP-JTQLQIEISA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN1CCC[N+]#[C-] |
Canonical SMILES |
CCOC(=O)C1CCCN1CCC[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






germane](/img/structure/B12589670.png)
![Ethyl 3-{4-[(3-methylbut-2-en-1-yl)oxy]phenyl}prop-2-enoate](/img/structure/B12589674.png)

![4-{4-[6-(4-Butylphenyl)hexa-1,3,5-trien-1-yl]phenyl}butanoic acid](/img/structure/B12589688.png)
![1-Iodo-4-{2-[4-(octane-1-sulfonyl)phenyl]ethenyl}benzene](/img/structure/B12589692.png)
![2-[(4-Chlorophenyl)imino]-1H-indene-1,3(2H)-dione](/img/structure/B12589695.png)

![2,8,14,20-tetrakis(chloromethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12589732.png)

![2-{[5-(2-Pyridinylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B12589742.png)
